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These application notes provide a detailed guide to the installation and utilization of the MPAC
(Multi-omic Pathway Analysis of Cells) Bioconductor package. MPAC is a computational
framework designed to integrate multi-omic data, primarily Copy Number Alteration (CNA) and
RNA-sequencing data, to infer pathway activities and identify patient subgroups with distinct
molecular profiles.

Introduction to MPAC

MPAC is an R package that leverages prior biological knowledge from pathway databases to
analyze multi-omic datasets. It aims to move beyond single-omic analyses to provide a more
comprehensive understanding of cellular mechanisms, particularly in complex diseases like
cancer. The core of MPAC is to determine the activation or repression state of genes based on
their CNA and RNA expression levels. This information is then used to infer the activity of entire
pathways, predict novel patient subgroups with distinct pathway alteration profiles, and identify
key proteins that may have clinical relevance.[1]

The MPAC workflow is a multi-step process that includes data preparation, inference of
pathway activity, and downstream analysis to identify significant biological insights.

Installation
Prerequisites
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Before installing the MPAC package, ensure you have a current version of R (>= 4.4.0) and the
Bioconductor package manager, BiocManager, installed.

To install BiocManager, open an R session and run the following commands:

MPAC Installation

Once BiocManager is installed, you can install the MPAC package from the Bioconductor
repository with the following command:

This will install the MPAC package and all of its dependencies.

The MPAC Workflow

The MPAC workflow can be conceptualized as a series of interconnected steps, from initial
data processing to the final identification of key biological features.
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A high-level overview of the MPAC workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical MPAC analysis. It is
essential to have your CNA and RNA-seq data pre-processed and formatted as described in

the "Data Preparation” section.
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Data Preparation

Properly formatted input data is crucial for a successful MPAC analysis. MPAC requires two
main data types:

o Copy Number Alteration (CNA) Data: A matrix where rows represent genes and columns
represent samples. The values should indicate the copy number status of each gene in each
sample.

 RNA-sequencing Data: A matrix of normalized gene expression values (e.g., RSEM, FPKM,
or TPM) where rows are genes and columns are samples.

Table 1: Input Data Summary

Data Type Format Rows Columns Values
] Numeric (e.qg.,
CNA Data Matrix Genes Samples
GISTIC scores)
Numeric
RNA-seq Data Matrix Genes Samples (normalized
counts)

Step-by-Step Protocol

This protocol outlines the core functions of the MPAC package in their typical order of
execution. For a complete, runnable example, please refer to the package vignette by running
browseVignettes("MPAC") in your R session.

Step 1: Determine Gene States

The first step is to convert the continuous CNA and RNA-seq data into discrete states:
repressed (-1), normal (0), or activated (1). This is a critical step as these states form the input
for the pathway activity inference.

e Function: While MPAC's vignette details the logic, the specific function for this initial data
transformation is often part of the user's data preprocessing pipeline before using the core
MPAC functions. The publication suggests using focal scores for CNA data to define states
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and fitting a Gaussian distribution to normal samples' RNA-seq data to set thresholds for
repressed, normal, and activated states.

Step 2: Run PARADIGM to Infer Pathway Levels

MPAC uses the PARADIGM algorithm to infer pathway activity levels (IPLs) from the
discretized gene states. This requires an external installation of PARADIGM, which is available
for Linux and macOS.

e Function:runPrd()

» Description: This function prepares the input files for PARADIGM and executes the
algorithm. It needs to be run for both the actual data and the permuted data (for background
distribution).

» Usage:

Step 3: Collect PARADIGM Results

After PARADIGM has finished running, the next step is to collect the inferred pathway levels.
e Functions:colReallPL() and colPermIPL()

» Description: These functions read the output files from PARADIGM and collate the IPLs for
the real and permuted data, respectively.

e Usage:
Step 4: Filter Inferred Pathway Levels

To distinguish true biological signals from noise, the IPLs from the real data are filtered against
the background distribution of IPLs generated from the permuted data.

e Function:fltByPerm()

o Description: This function compares the real IPLs to the distribution of permuted IPLs and
removes pathway activities that are likely to have occurred by chance.
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e Usage:
Step 5: Cluster Samples and Identify Patient Subgroups

Based on the filtered pathway activity profiles, patients can be clustered into subgroups with
distinct molecular characteristics.

 Function:clSamp()

o Description: This function performs clustering on the filtered IPL matrix to identify patient
subgroups.

e Usage:
Step 6: Identify Key Proteins and Pathways

Once patient subgroups are identified, MPAC provides functions to identify the key proteins
and pathways that are differentially activated between the subgroups.

e Function:idKeyPrt()

o Description: This function identifies proteins whose pathway activities are significantly
different between the identified patient clusters.

e Usage:
Step 7: Gene Ontology (GO) Enrichment Analysis

To understand the biological processes that are enriched in the identified patient subgroups,
you can perform GO term enrichment analysis.

e Function:ovrGMT()

» Description: This function performs over-representation analysis using a user-provided GMT
file of gene sets (e.g., GO terms).

» Usage:
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Visualization of Results

MPAC includes several functions for visualizing the results of the analysis, which are crucial for
interpretation.

Logical Relationship of Downstream Analysis
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Logical flow of the downstream analysis in MPAC.

Visualizations can include heatmaps of pathway activities across patient clusters, survival plots
to assess the clinical relevance of the identified subgroups, and network visualizations of key
pathways. Please refer to the package vignette for specific plotting functions and their usage.

Conclusion

The MPAC Bioconductor package provides a powerful and comprehensive framework for the
integrative analysis of multi-omic data. By following the protocols outlined in these application
notes and consulting the detailed package vignette, researchers can leverage MPAC to
uncover novel biological insights from their CNA and RNA-seq data, leading to a better
understanding of disease mechanisms and the identification of potential therapeutic targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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